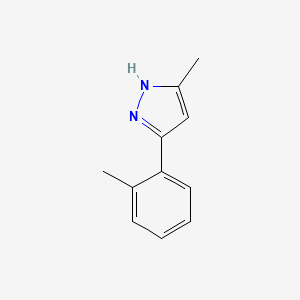

3-Methyl-5-o-tolyl-1H-pyrazole

CAS No.: 1239484-58-2

Cat. No.: VC2977573

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1239484-58-2 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |

| Standard InChI Key | BFKAVZKWTXSJGN-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |

| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |

Introduction

Structural Characteristics and Identification

3-Methyl-5-o-tolyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl substituent at position 3 and an o-tolyl (2-methylphenyl) group at position 5. The compound is identified by the following characteristics:

Chemical Identity

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Registry Number | 1239484-58-2 |

| PubChem CID | 77068246 |

| European Community (EC) Number | Not fully established |

Structural Representations

The compound can be represented through various nomenclature systems and structural formats:

| Representation System | Identifier |

|---|---|

| IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |

| Common Synonyms | 3-Methyl-5-o-tolyl-1H-pyrazole, 5-Methyl-3-(o-tolyl)-1H-pyrazole |

| SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |

| InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |

| InChIKey | BFKAVZKWTXSJGN-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Methyl-5-o-tolyl-1H-pyrazole are crucial for its handling, storage, and application in various chemical processes.

Chemical Reactivity

As a pyrazole derivative, this compound exhibits characteristic chemical properties:

-

The NH group in the pyrazole ring can participate in hydrogen bonding

-

The pyrazole ring can undergo electrophilic substitution reactions

-

The compound can act as a weak base due to the nitrogen atoms in the pyrazole ring

-

The o-tolyl group provides steric effects that influence reactivity patterns

Synthesis Methods

Several synthetic approaches can be employed to prepare 3-Methyl-5-o-tolyl-1H-pyrazole. These methods typically involve the cyclization of appropriate precursors.

Cyclization of Hydrazines with β-Dicarbonyl Compounds

One common approach involves the reaction of hydrazine with β-dicarbonyl compounds:

-

Reaction of a suitable β-diketone with hydrazine hydrate

-

Condensation followed by cyclization to form the pyrazole ring

-

Purification by recrystallization from suitable solvents

Alternative Synthetic Routes

Researchers have reported various other methods for synthesizing structurally similar pyrazole derivatives, which could be adapted for 3-Methyl-5-o-tolyl-1H-pyrazole synthesis:

-

Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate

-

Reaction of α,β-unsaturated carbonyl compounds with hydrazines

-

Modification of existing pyrazole scaffolds through cross-coupling reactions

Structure-Activity Relationships

The position and nature of substituents on the pyrazole ring significantly influence biological activity. For pyrazole derivatives:

-

The methyl group at position 3 can enhance lipophilicity and membrane permeability

-

The o-tolyl group at position 5 may contribute to specific protein binding interactions

-

The unsubstituted NH in the pyrazole ring can participate in hydrogen bonding with biological targets

Applications in Research and Industry

Pharmaceutical Research

3-Methyl-5-o-tolyl-1H-pyrazole serves as:

-

A building block for more complex bioactive molecules

-

A structure for medicinal chemistry optimization studies

-

A scaffold for developing structure-activity relationships

Agricultural Applications

Pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole have found applications in:

-

Herbicide development

-

Insecticide formulations

-

Plant growth regulators

Materials Science

Potential applications include:

-

Components in advanced polymeric materials

-

Precursors for coordination compounds

-

Building blocks for functional materials with specific properties

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Category 4 |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

Analytical Methods for Characterization

Multiple analytical techniques can be used to characterize 3-Methyl-5-o-tolyl-1H-pyrazole:

Spectroscopic Methods

| Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation through ¹H and ¹³C NMR spectroscopy |

| Infrared Spectroscopy (IR) | Identification of functional groups and bonding patterns |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis |

| UV-Visible Spectroscopy | Determination of absorption characteristics |

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography (GC) for volatile derivatives and analysis

Comparison with Structurally Related Compounds

Isomeric Relationships

The positional isomer 3-Methyl-5-p-tolyl-1H-pyrazole differs from the target compound only in the position of the methyl group on the phenyl ring:

| Compound | Methyl Position | CAS Number | Properties Differences |

|---|---|---|---|

| 3-Methyl-5-o-tolyl-1H-pyrazole | ortho (2-position) | 1239484-58-2 | Potentially different crystal structure and steric effects |

| 3-Methyl-5-p-tolyl-1H-pyrazole | para (4-position) | 90861-52-2 | Different electronic distribution and possibly different biological activity |

Structural Variations

Other structurally related pyrazole derivatives include:

-

3-Methyl-1-phenyl-5-thioxo-4,5-dihydro-1H-pyrazole derivatives

-

3-Methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl derivatives

Current Research and Future Directions

Areas of Active Investigation

Current research involving pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole focuses on:

-

Development of novel synthetic methodologies with improved yields

-

Exploration of additional biological activities

-

Structure optimization for enhanced pharmacological properties

-

Applications in material science and coordination chemistry

Emerging Applications

Potential future applications may include:

-

Targeted drug delivery systems

-

Photosensitizers for photodynamic therapy

-

Chemical sensors and molecular recognition elements

-

Components in advanced electronic materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume